REACTION_CXSMILES
|
C[O:2][C:3]1[N:8]=[C:7]([C:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[N:12]1[CH:16]=[C:15]([CH3:17])[N:14]=[CH:13]1.[ClH:18]>O1CCOCC1>[ClH:18].[CH3:17][C:15]1[N:14]=[CH:13][N:12]([C:4]2[C:3](=[O:2])[NH:8][C:7]([C:9]([OH:11])=[O:10])=[CH:6][CH:5]=2)[CH:16]=1 |f:3.4|
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Name
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6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxylate
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Quantity
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34.3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=N1)C(=O)[O-])N1C=NC(=C1)C
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Name
|
|
Quantity
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230 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
230 mL
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Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The residue was stirred with methanol (100 mL) for 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
at reflux for 18 hours
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Duration
|
18 h
|
Type
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FILTRATION
|
Details
|
the reaction was filtered
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Type
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WASH
|
Details
|
the solids were washed with 1,4-dioxane (2×100 mL)
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Type
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ADDITION
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Details
|
The solids were mixed with methanol (500 mL)
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Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
1,4-dioxane (250 mL) was added
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 1,4-dioxane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC=1N=CN(C1)C1=CC=C(NC1=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |